molecular formula C22H15N3O3S2 B1682173 SPL-334

SPL-334

Cat. No.: B1682173
M. Wt: 433.5 g/mol
InChI Key: UWWSCLNCHCROLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SPL 334 is a small molecule inhibitor of S-nitrosoglutathione reductase (GSNOR), an enzyme involved in the regulation of intracellular levels of S-nitrosothiols. This compound has shown potential in reducing airway hyperreactivity and inflammation, making it a promising candidate for the treatment of respiratory diseases such as asthma and idiopathic pulmonary fibrosis .

Chemical Reactions Analysis

SPL 334 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the cyano and thio groups. Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles like amines. The major products formed from these reactions are derivatives of SPL 334 with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

SPL 334 has been extensively studied for its potential therapeutic applications in respiratory diseases. In a mouse model of allergic airway inflammation, SPL 334 significantly reduced airway hyperreactivity, allergen-specific T cells, eosinophil accumulation, and mucus production in the lungs . Additionally, SPL 334 has shown promise in reducing lung inflammation and fibrosis in a bleomycin injury model of interstitial lung disease . These findings suggest that SPL 334 could be a novel therapeutic approach for treating respiratory diseases characterized by inflammation and hyperreactivity.

Mechanism of Action

SPL 334 exerts its effects by inhibiting S-nitrosoglutathione reductase, which regulates the levels of S-nitrosoglutathione, a critical molecule in nitric oxide signaling. By inhibiting this enzyme, SPL 334 increases the levels of S-nitrosoglutathione, leading to reduced airway hyperreactivity and inflammation. The molecular targets and pathways involved include the reduction of Th2 cytokines such as interleukin-5 and interleukin-13, and the chemokine CCL11 (eotaxin-1) in the airways .

Comparison with Similar Compounds

SPL 334 is unique in its specific inhibition of S-nitrosoglutathione reductase. Similar compounds include other GSNOR inhibitors such as N6022 and N91115, which also target the same enzyme but may differ in their chemical structure and potency. SPL 334’s distinct chemical structure allows for specific interactions with the enzyme, making it a valuable tool for studying the role of S-nitrosoglutathione in respiratory diseases .

Properties

IUPAC Name

4-[[2-[(2-cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S2/c23-11-16-3-1-2-4-17(16)13-30-22-24-18-9-10-29-19(18)20(26)25(22)12-14-5-7-15(8-6-14)21(27)28/h1-10H,12-13H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWSCLNCHCROLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)C(=O)O)SC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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